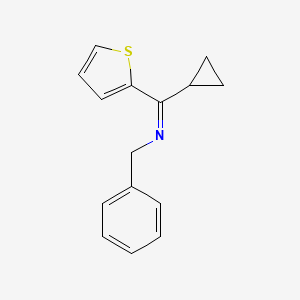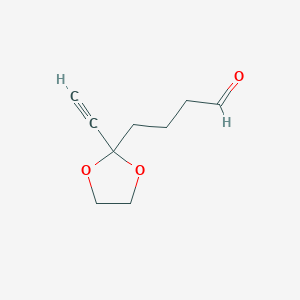
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene is a chemical compound with the molecular formula C20H36 It belongs to the class of tetradecahydrophenanthrene derivatives, which are known for their complex polycyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors under specific conditions to form the tetradecahydrophenanthrene core
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties compared to other tetradecahydrophenanthrene derivatives
Propiedades
Número CAS |
116861-49-5 |
|---|---|
Fórmula molecular |
C19H34 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
7-ethyl-1,4a,7-trimethyl-1,2,3,4,4b,5,6,8,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C19H34/c1-5-18(3)12-10-17-15(13-18)8-9-16-14(2)7-6-11-19(16,17)4/h14-17H,5-13H2,1-4H3 |
Clave InChI |
GBAYFZPSKAXPFX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2C(C1)CCC3C2(CCCC3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



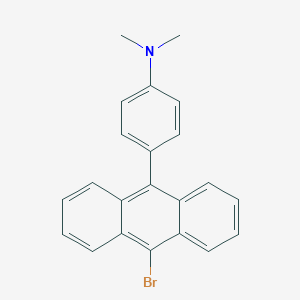
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
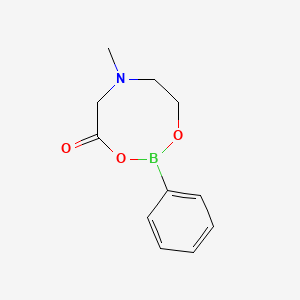

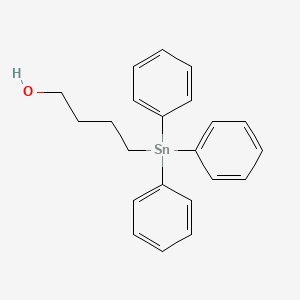
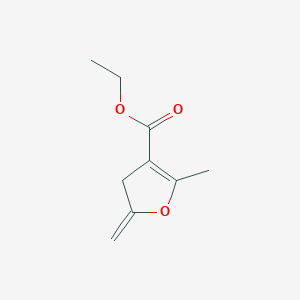
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

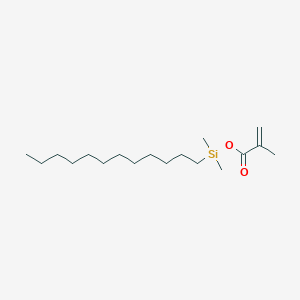
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
